Dbedc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

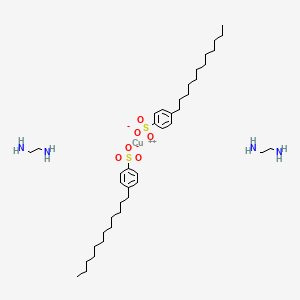

Structure

3D Structure of Parent

Properties

CAS No. |

61607-82-7 |

|---|---|

Molecular Formula |

C40H74CuN4O6S2 |

Molecular Weight |

834.7 g/mol |

IUPAC Name |

copper;4-dodecylbenzenesulfonate;ethane-1,2-diamine |

InChI |

InChI=1S/2C18H30O3S.2C2H8N2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;2*3-1-2-4;/h2*13-16H,2-12H2,1H3,(H,19,20,21);2*1-4H2;/q;;;;+2/p-2 |

InChI Key |

PZSIFLLRHQZAKV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].C(CN)N.C(CN)N.[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of DBEDC (Copper-Based) Fungicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBEDC, chemically identified as Copper;4-dodecylbenzenesulfonate;ethane-1,2-diamine (1:2:2), is a fungicide belonging to the broader class of copper-based fungicides[1]. These fungicides have a long history in agriculture and are known for their broad-spectrum activity against a wide range of fungal and bacterial pathogens. This guide provides a detailed examination of the core mechanism of action of this compound and other copper fungicides, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.

Copper fungicides are surface-acting protectants. Their efficacy relies on the presence of the fungicide on the plant surface prior to the arrival of fungal spores. The fungicidal activity is dependent on the release of free copper ions (Cu²⁺) which are toxic to fungal cells.

Core Mechanism of Action

The primary mode of action of this compound and other copper fungicides is the multi-site inhibition of fungal cellular processes through the activity of cupric ions (Cu²⁺). This non-specific mode of action is a key reason for the low probability of resistance development in fungal populations.

Upon application, the copper compound in this compound slowly releases Cu²⁺ ions in the presence of water. These ions come into contact with fungal spores that land on the plant surface. The Cu²⁺ ions are then absorbed by the fungal spores, where they exert their toxic effects.

The fungicidal action of copper is multifaceted and involves the following key processes:

-

Enzyme Denaturation: Cu²⁺ ions have a high affinity for sulfhydryl (-SH) and amino (-NH₂) groups present in amino acids, the building blocks of proteins. By binding to these groups, copper ions disrupt the three-dimensional structure of enzymes and other critical proteins, leading to their denaturation and loss of function. This non-specific enzyme inhibition disrupts numerous metabolic pathways essential for fungal survival.

-

Disruption of Cellular Respiration: Copper ions can interfere with the electron transport chain in mitochondria, a critical process for energy (ATP) production. This disruption of cellular respiration leads to a rapid depletion of the energy required for spore germination and mycelial growth.

-

Cell Membrane Damage: Cu²⁺ ions can also cause damage to the fungal cell membrane, leading to increased permeability and leakage of essential cellular components. This loss of cellular integrity contributes significantly to the fungicidal effect.

The multi-site nature of copper's activity means that it simultaneously attacks multiple targets within the fungal cell. This makes it extremely difficult for a fungus to develop resistance through a single gene mutation, a common mechanism of resistance to single-site fungicides.

Quantitative Data

The efficacy of copper fungicides is often related to their Metallic Copper Equivalent (MCE), which represents the actual amount of active copper in the formulation. The table below summarizes the MCE for several common copper fungicides. Additionally, representative IC50 values for copper oxychloride against various fungal pathogens are provided to illustrate the quantitative aspect of its fungicidal activity.

| Fungicide Formulation | Active Ingredient | Metallic Copper Equivalent (MCE) (%) | Fungal Pathogen | IC50 (ppm) | Reference |

| Basic Copper 53 | Basic Copper Sulfate | 53 | Alternaria alternata | 4152.61 | [2] |

| Champ WG | Copper Hydroxide | 50 | Curvularia pseudobrachyspora | 3585.18 | [2] |

| Nordox 75 | Cuprous Oxide | 75 | Curvularia hawaiiensis | 4755.95 | [2] |

| Cueva | Copper Octanoate | 1.8 | - | - | |

| Badge SC | Copper Oxychloride + Copper Hydroxide | 20 | - | - |

Experimental Protocols

The evaluation of fungicide efficacy is crucial for their development and registration. The following are detailed methodologies for key experiments used to assess the activity of copper-based fungicides like this compound.

In Vitro Efficacy Testing: The Poisoned Food Technique

This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus in a laboratory setting.

Objective: To determine the EC50 (Effective Concentration to inhibit 50% of growth) of a fungicide against a specific fungal pathogen.

Materials:

-

Pure culture of the target fungal pathogen.

-

Potato Dextrose Agar (PDA) or other suitable growth medium.

-

Stock solution of the test fungicide of known concentration.

-

Sterile Petri dishes (90 mm).

-

Sterile distilled water.

-

Micropipettes and sterile tips.

-

Incubator.

-

Cork borer (5 mm diameter).

-

Laminar flow hood.

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare a stock solution of the this compound fungicide in a suitable solvent (e.g., sterile distilled water, dimethyl sulfoxide).

-

Autoclave the growth medium (PDA) and allow it to cool to approximately 45-50°C in a water bath.

-

Under sterile conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 ppm). Ensure thorough mixing.

-

Pour the amended and control (without fungicide) media into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the margin of an actively growing, pure culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

-

-

Incubation:

-

Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the growth of the target fungus (typically 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the radial mycelial growth (colony diameter) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

-

Calculate the percentage of growth inhibition for each fungicide concentration using the following formula:

-

Inhibition (%) = [(C - T) / C] * 100

-

Where:

-

C = Average diameter of the fungal colony in the control plate.

-

T = Average diameter of the fungal colony in the treated plate.

-

-

-

Use probit analysis or a similar statistical method to determine the EC50 value from the dose-response data.

-

In Vivo Efficacy Testing: Field Trials

Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions.

Objective: To assess the efficacy of this compound in controlling a specific plant disease in the field and to determine the optimal application rate and timing.

Materials:

-

Test crop susceptible to the target disease.

-

This compound fungicide formulation.

-

Spraying equipment (e.g., backpack sprayer, tractor-mounted sprayer).

-

Plot markers.

-

Data collection tools (e.g., disease rating scales, notebooks, camera).

-

Weather monitoring equipment (optional but recommended).

Procedure:

-

Experimental Design:

-

Select a field with a history of the target disease.

-

Design the experiment using a randomized complete block design (RCBD) with a minimum of four replications.

-

Each block should contain plots for each treatment, including an untreated control.

-

Plot size should be sufficient to minimize spray drift between plots and to obtain reliable yield data.

-

-

Treatment Application:

-

Calibrate the spray equipment to ensure accurate and uniform application of the fungicide.

-

Apply the this compound fungicide at different rates and timings as per the experimental protocol.

-

The first application is typically preventative, applied before the onset of disease symptoms. Subsequent applications are made at regular intervals (e.g., 7-14 days) or based on disease forecasting models.

-

Leave the control plots untreated.

-

-

Disease Assessment:

-

Scout the plots regularly for the appearance and development of disease symptoms.

-

Assess disease severity at multiple time points during the growing season using a standardized disease rating scale (e.g., percentage of leaf area infected).

-

Assessments should be made by trained personnel to ensure consistency.

-

-

Yield and Quality Assessment:

-

At the end of the growing season, harvest the crop from the central rows of each plot to avoid edge effects.

-

Measure the yield (e.g., weight, number of fruits) and assess the quality of the harvested produce.

-

-

Data Analysis:

-

Analyze the disease severity and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the treatments.

-

If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

-

Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of copper-based fungicides and the logical workflow of efficacy testing.

Caption: Mechanism of action of copper-based fungicides like this compound.

Caption: General workflow for fungicide efficacy testing.

References

Synthesis of Dodecylbenzenesulphonic Acid Bisethylenediamine Copper [II] Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Dodecylbenzenesulphonic Acid Bisethylenediamine Copper [II] Salt. The document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow. This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development. While the primary documented application of this compound is in agriculture, the exploration of novel copper complexes remains a significant area of interest in medicinal chemistry due to their diverse biological activities.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Dodecylbenzenesulphonic Acid Bisethylenediamine Copper [II] Salt, based on the provided experimental protocol.[1]

| Parameter | Value | Unit |

| Reactants | ||

| p-Dodecylbenzenesulphonic acid sodium salt (60% purity) | 750 | g |

| Cupric chloride (CuCl₂) | 110.8 | g |

| Water (for sodium salt) | 3 | L |

| Water (for cupric chloride) | 1.5 | L |

| Methanol (for dissolving refined product) | 300 | g |

| Methanol (for final solution adjustment) | 30 | g |

| Ethylenediamine | 35.4 | g |

| Reaction Conditions | ||

| Temperature for cupric p-dodecylbenzene sulphonate formation | 80 - 90 | °C |

| Dropping time for cupric chloride solution | 1 | hour |

| Heating time after dropping | 30 | minutes |

| Intermediate Product | ||

| Moist refined cupric p-dodecylbenzene sulphonate | ~760 | g |

| Copper content of methanol solution | 1.73 | % |

| Total weight of methanol solution | 1080 | g |

| Final Product | ||

| Final Product Solution | 115 | g |

| Concentration of final product solution | 22 | % |

| pH of final solution | 4.8 | |

| Specific gravity of final solution | 0.995 |

Experimental Protocol

The synthesis of Dodecylbenzenesulphonic acid bisethylenediamine copper [II] salt is a two-step process. The first step involves the formation of cupric p-dodecylbenzene sulphonate, which is then reacted with ethylenediamine to yield the final product.[1]

Step 1: Synthesis of Cupric p-Dodecylbenzene Sulphonate

-

Dissolve 750 g of p-dodecylbenzenesulphonic acid sodium salt (60% purity) in 3 liters of water in a suitable reaction vessel.

-

Heat the solution to a temperature between 80 and 90°C on a water bath.

-

In a separate vessel, dissolve 110.8 g of cupric chloride in 1.5 liters of water.

-

While vigorously stirring the sodium salt solution, add the cupric chloride solution dropwise over a period of one hour.

-

After the addition is complete, continue to heat the mixture at the same temperature for an additional 30 minutes with continuous stirring.

-

Cool the reaction mixture and filter to collect the precipitate of cupric p-dodecylbenzene sulphonate.

Step 2: Formation of Dodecylbenzenesulphonic Acid Bisethylenediamine Copper [II] Salt

-

Dissolve the approximately 760 g of moist, refined cupric p-dodecylbenzene sulphonate precipitate in 300 g of methanol.

-

Determine the copper content of the resulting solution conductometrically.

-

Adjust the solution with an additional 30 g of methanol to obtain a total of 1080 g of a solution containing 1.73% copper.

-

To this solution, add 35.4 g of ethylenediamine. A color change from green to blue will be observed.

-

This operation yields 115 g of a 22% solution of p-dodecylbenzenesulphonic acid bis(ethylenediamine) copper(II) complex salt.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis of Dodecylbenzenesulphonic Acid Bisethylenediamine Copper [II] Salt.

Caption: Synthesis workflow for Dodecylbenzenesulphonic acid bisethylenediamine copper [II] salt.

Note on Signaling Pathways: The available literature for Dodecylbenzenesulphonic acid bisethylenediamine copper [II] salt primarily details its synthesis and application as an agricultural bactericide and insecticide.[1] Consequently, specific signaling pathways in the context of drug development have not been elucidated for this particular compound. However, copper complexes, in general, are known to exert biological effects through various mechanisms, including the generation of reactive oxygen species, inhibition of enzymes, and interaction with nucleic acids. Professionals in drug development may consider these general mechanisms as a starting point for investigating the potential pharmacological properties of this and similar copper [II] complexes.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dibenzylethylenediamine Dipenicillin G (DBEDC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of Dibenzylethylenediamine Dipenicillin G, commonly known as Penicillin G Benzathine. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical and biomedical fields.

Physical and Chemical Properties

The physical and chemical properties of a drug substance are critical determinants of its formulation, stability, and bioavailability. A summary of the key quantitative data for DBEDC is presented in Table 1 for easy reference and comparison.

| Property | Value |

| IUPAC Name | N,N'-dibenzylethane-1,2-diamine;bis((2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) |

| CAS Number | 1538-09-6 |

| Molecular Formula | C₄₈H₅₆N₆O₈S₂ |

| Molecular Weight | 909.1 g/mol |

| Melting Point | 123-124 °C[1] |

| Boiling Point | 663.3 °C at 760 mmHg (Predicted) |

| pKa (Strongest Acidic) | 3.53 (Predicted) |

| logP | 1.92 (Predicted) |

| Solubility | Very slightly soluble in water; sparingly soluble in alcohol.[2][3] |

| Appearance | White, crystalline powder[2][3] |

Table 1: Summary of Physical and Chemical Properties of this compound

Experimental Protocols

Accurate determination of the physicochemical properties of a pharmaceutical compound is essential for its development and regulatory approval. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound sample is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire solid has transformed into a liquid are recorded. The range between these two temperatures is reported as the melting point.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of this curve.

Mechanism of Action and Experimental Workflows

This compound is a long-acting injectable antibiotic. Its therapeutic effect is derived from the slow release of Penicillin G.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Penicillin G, the active component of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the survival of bacteria, particularly Gram-positive organisms. The key steps in this pathway are illustrated below.

Caption: Penicillin G inhibits bacterial cell wall synthesis.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical parameter for assessing the efficacy of an antibiotic.

References

An In-depth Technical Guide to the Solubility of N,N'-dibenzylethylenediamine diacetate (DBEDC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dibenzylethylenediamine diacetate (DBEDC), commonly known as benzathine diacetate, is a chemical compound with the CAS number 122-75-8.[1][2][3][4] It serves as a crucial component in pharmaceutical formulations, most notably as the diamine salt in benzathine benzylpenicillin, a long-acting antibiotic.[1] The solubility of this compound in various solvents is a critical parameter for its use in drug manufacturing, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Chemical Properties of this compound

This compound is a white to off-white crystalline powder.[5][6] It is a diacetate salt of N,N'-dibenzylethylenediamine.

| Property | Value | Reference |

| CAS Number | 122-75-8 | [1][2][3][4] |

| Molecular Formula | C20H28N2O4 | [4][5][6] |

| Molecular Weight | 360.45 g/mol | [3][4][6] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 117-118 °C | [4] |

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and bioavailability in pharmaceutical applications. This compound exhibits varying degrees of solubility in different solvents, a characteristic that is pivotal for its application in diverse formulations.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively published in publicly available literature. However, some key data points have been reported:

| Solvent | Solubility | Temperature (°C) | pH | Reference |

| Water | 150 g/L | 20 | 5-6 (for a 50 g/L solution) | [7] |

Qualitative Solubility Profile

Qualitative descriptions of this compound's solubility provide valuable guidance for solvent selection in research and development.

| Solvent | Solubility Description | Reference |

| Water | Soluble / Slightly Soluble | [4][5] |

| Ethanol | Moderately Soluble / Soluble | [5] |

| Dimethylformamide (DMF) | Moderately Soluble | [5] |

| Acetone | Soluble | [5] |

| Chloroform | Slightly Soluble | [4] |

| Ethyl Acetate | Slightly Soluble | [4] |

It is important to note that the solubility of this compound, being a salt of a weak base and a weak acid, is expected to be pH-dependent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of an active pharmaceutical ingredient (API) like this compound, based on established methodologies such as the shake-flask method recommended by regulatory bodies like the FDA and WHO.

Principle

The equilibrium solubility is determined by measuring the concentration of the dissolved solute in a saturated solution, which is in equilibrium with the undissolved solid solute at a specific temperature and pH.

Materials and Equipment

-

N,N'-dibenzylethylenediamine diacetate (this compound) powder

-

Selection of solvents (e.g., water, ethanol, methanol, phosphate buffer solutions of varying pH)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved this compound remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount of dissolved solute.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the specific solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of N,N'-dibenzylethylenediamine diacetate is a critical factor in its pharmaceutical applications. While comprehensive quantitative data remains limited in public literature, the available information indicates its solubility in water and moderate solubility in polar organic solvents. The provided experimental protocol offers a standardized approach for researchers to determine the precise solubility of this compound in various solvents and conditions relevant to their specific drug development needs. Further research to establish a complete solubility profile of this compound across a range of pharmaceutically relevant solvents and pH values would be highly beneficial to the scientific community.

References

- 1. Benzathine benzylpenicillin | 1538-09-6 [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. fda.gov [fda.gov]

- 7. wap.guidechem.com [wap.guidechem.com]

The Fungicidal Profile of DBEDC: An Examination of Available Data

A comprehensive review of scientific literature and chemical databases reveals a notable absence of information regarding the history and development of N,N'-dibenzylethylenediamine diacetate (DBEDC) as a fungicide. While the user's request sought an in-depth technical guide on this specific application, the available data do not support a significant role for this compound in the field of fungal plant disease control. This guide, therefore, pivots to a detailed examination of this compound's known chemical properties and applications, placed within the broader context of fungicide discovery and action to provide relevant insights for researchers and drug development professionals.

Technical Profile of N,N'-Dibenzylethylenediamine Diacetate (this compound)

N,N'-dibenzylethylenediamine diacetate, with the CAS number 122-75-8, is primarily recognized as a chemical intermediate and a chelating agent. Its most prominent application is in the synthesis of benzathine penicillin, an important antibiotic. The lipophilic nature of this compound has also led to its exploration as a potential carrier molecule in drug delivery systems.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₈N₂O₄ |

| Molar Mass | 360.45 g/mol |

| Appearance | White to off-white crystalline solid or powder |

| Melting Point | 117-118 °C |

| Solubility in Water | 50 g/L at 20 °C |

| pH (in water) | 5-6 (at 50 g/L) |

A Generalized Fungicide Discovery and Development Workflow

While a specific developmental history for this compound as a fungicide is unavailable, the following workflow illustrates the typical pipeline for bringing a new fungicidal active ingredient to market. This process is a multi-year, resource-intensive endeavor.

Fungicide Modes of Action: A General Overview

To provide context for the target audience, it is useful to understand the primary ways in which fungicides operate. The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action (MoA), which is the specific biochemical process they disrupt in the fungal pathogen. This classification is crucial for managing the development of fungicide resistance.

Major fungicide modes of action include:

-

Inhibition of Respiration: These fungicides interfere with the mitochondrial respiratory chain, depriving the fungus of the energy required for growth and development.

-

Sterol Biosynthesis Inhibition: They block the production of ergosterol, a vital component of fungal cell membranes, leading to membrane disruption and cell death.

-

Nucleic Acid Synthesis Inhibition: These compounds prevent the synthesis of DNA and RNA, thereby halting cell division and growth.

-

Mitosis and Cell Division Inhibition: These fungicides disrupt the formation of the mitotic spindle, a structure essential for cell division.

The diagram below illustrates the logical relationship between a fungicide's mode of action and the development of resistance.

Experimental Protocols

Given the lack of specific fungicidal data for this compound, detailed experimental protocols for its use in this context cannot be provided. However, a standard protocol for in vitro screening of a novel compound for fungicidal activity would typically involve the following steps:

-

Fungal Isolate Preparation: A pure culture of the target fungal pathogen is grown on a suitable nutrient agar medium.

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in an appropriate solvent (such as dimethyl sulfoxide, DMSO) to create a stock solution. A dilution series is then prepared.

-

Poisoned Food Technique:

-

The different concentrations of the test compound are incorporated into molten agar medium.

-

The agar is poured into Petri dishes and allowed to solidify.

-

A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, is placed in the center of each plate.

-

Control plates containing only the solvent and no test compound are also prepared.

-

-

Incubation: The plates are incubated at a specific temperature and for a set duration, optimal for the growth of the target fungus.

-

Data Collection: The radial growth of the fungal colony is measured at regular intervals.

-

Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of the test compound relative to the control. This data is then used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Toxicological Profile of N,N'-Dibenzylethylenediamine Diacetate (DBEDC)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzylethylenediamine diacetate (DBEDC), a diamine salt with the CAS number 122-75-8, is primarily utilized as a chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry for the production of penicillin G benzathine. While its application is specific, a comprehensive understanding of its toxicological profile is essential for ensuring safety in occupational settings and for predicting potential biological effects in drug development. This technical guide provides a summary of the currently available toxicological data for this compound and its free base, N,N'-dibenzylethylenediamine. It is important to note that the toxicological properties of this compound have not been fully investigated, and significant data gaps exist in the publicly available literature. This document aims to present the known information in a structured format, outline standard experimental protocols relevant to its assessment, and provide a framework for understanding its potential hazards.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is crucial for its toxicological assessment.

| Property | Value | Reference |

| Chemical Name | N,N'-Dibenzylethylenediamine diacetate | [1] |

| Synonyms | This compound, Benzathine Diacetate | N/A |

| CAS Number | 122-75-8 | [1] |

| Molecular Formula | C₂₀H₂₈N₂O₄ | [1] |

| Molecular Weight | 360.45 g/mol | [1] |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [1][2] |

Toxicological Data

The available toxicological data for this compound is limited. The information presented below is a compilation from various safety data sheets and chemical databases.

Acute Toxicity

This compound is classified as harmful if swallowed.[3] The acute toxicity values for the free base, N,N'-dibenzylethylenediamine (CAS 140-28-3), are available and provide an indication of the potential toxicity of the diacetate salt.

Table 1: Acute Toxicity of N,N'-Dibenzylethylenediamine (Free Base)

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 388 mg/kg | [2] |

| LD50 | Mouse | Intraperitoneal | 50 mg/kg | [2] |

Table 2: Hazard Classification for this compound

| Endpoint | Classification | Reference |

| Acute Oral Toxicity | Category 4: Harmful if swallowed | [3] |

Skin and Eye Irritation

For the free base, N,N'-dibenzylethylenediamine, corrosive effects on the skin and eyes have been noted.[4][5] It is described as causing severe skin burns and eye damage.[5] Prolonged or repeated exposure to this compound may lead to skin sensitization or respiratory irritation.[2]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no data available in the public domain regarding the genotoxic, carcinogenic, or reproductive toxicity of this compound.[6]

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this compound are not available in the literature, this section outlines the standard methodologies based on OECD guidelines that would be employed to evaluate the key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to determine the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water, withheld) for at least 16 hours prior to administration of the test substance.[7]

-

Dose Administration: A single dose of the substance is administered by oral gavage. The vehicle used for dissolving or suspending the test item is typically an inert substance like corn oil.[7]

-

Dose Levels: A stepwise procedure is used, starting with a dose that is expected to produce some signs of toxicity without mortality. Subsequent groups are dosed at higher or lower levels based on the observed effects.

-

Observations: Animals are observed for clinical signs of toxicity and mortality several times on the day of dosing and at least once daily for 14 days thereafter. Body weights are recorded weekly.[7]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Skin Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Test Substance Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of clipped skin on the back of the animal and covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized system.

Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animals: Albino rabbits are used.

-

Pre-examination: Both eyes of the animal are examined 24 hours before the test to ensure there are no pre-existing defects.[5]

-

Test Substance Application: A small amount of the test substance (0.1 mL for liquids, not more than 100 mg for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[5]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

Scoring: The ocular lesions are scored using a standardized system.

Visualizations

As there is no information available on the specific signaling pathways involved in the toxicology of this compound, the following diagrams illustrate a general workflow for toxicological assessment and a conceptual representation of the Absorption, Distribution, Metabolism, and Excretion (ADME) process.

Caption: General workflow for the toxicological assessment of a chemical substance.

Caption: Conceptual overview of the ADME (Absorption, Distribution, Metabolism, Excretion) process.

Conclusion

The available toxicological data for N,N'-dibenzylethylenediamine diacetate (this compound) is sparse and primarily limited to an acute oral toxicity classification of "Harmful if swallowed." Data on its free base, N,N'-dibenzylethylenediamine, suggests a potential for moderate acute oral toxicity and severe skin and eye irritation. There is a significant lack of information regarding chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. For a comprehensive risk assessment, further studies following standardized guidelines are necessary. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing personal protective equipment to avoid ingestion, skin, and eye contact, and inhalation of dust. The information and general protocols provided in this guide serve as a starting point for understanding the potential hazards associated with this compound and for designing future toxicological evaluations.

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. oecd.org [oecd.org]

- 4. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Environmental Fate and Degradation of Dibenzyldimethylammonium Chloride (DBEDC): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyldimethylammonium chloride (DBEDC) is a quaternary ammonium compound (QAC) with applications that necessitate a thorough understanding of its environmental persistence and degradation. This document provides a comprehensive technical overview of the environmental fate of this compound, including its physicochemical properties, abiotic and biotic degradation pathways, and environmental distribution. Due to the limited availability of specific data for this compound, information from structurally similar QACs, particularly benzalkonium chloride (BAC), is utilized to infer potential degradation mechanisms. This guide also details standardized experimental protocols relevant to the assessment of this compound's environmental impact and presents key information in structured tables and diagrams to facilitate comprehension and further research.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. As a cationic surfactant, this compound's properties are characterized by a positively charged nitrogen atom and two hydrophobic benzyl groups. These features dictate its interaction with environmental matrices.[1]

Table 1: Physicochemical Properties of Dibenzyldimethylammonium Chloride

| Property | Value | Remarks |

| Molecular Formula | C₁₆H₂₀ClN | - |

| Molecular Weight | 261.79 g/mol | - |

| Water Solubility | Soluble | As a quaternary ammonium salt, it is generally soluble in water. Specific solubility data is not readily available. |

| log Kow (Octanol-Water Partition Coefficient) | Data not available | The presence of two benzyl groups suggests a degree of lipophilicity, which would influence bioaccumulation potential. However, its ionic nature complicates direct estimation. |

| Vapor Pressure | Low (expected) | As a salt, this compound is expected to have a very low vapor pressure and is therefore not likely to be found in the atmosphere. |

| pKa | Not applicable | As a quaternary ammonium compound, the nitrogen is permanently positively charged, and it does not have a pKa in the typical sense. |

Environmental Fate and Distribution

Adsorption and Partitioning

The dominant process governing the environmental distribution of this compound is expected to be its strong adsorption to negatively charged surfaces in soil and sediment.[1] This is a characteristic feature of cationic QACs. The primary mechanisms for this adsorption are:

-

Electrostatic Interactions: The positively charged quaternary nitrogen atom of this compound binds strongly to negatively charged sites on clay minerals and organic matter in soil and sediment.[1]

-

Hydrophobic Interactions: The non-polar benzyl groups can interact with the organic fraction of soil and sediment, further contributing to its partitioning out of the water phase.[1]

This strong sorption behavior significantly reduces the mobility of this compound in the environment, limiting its potential to leach into groundwater. While specific Freundlich adsorption coefficients (Kads) for this compound are not available, data for the structurally related didecyldimethylammonium chloride (DDAC) can provide an indication of the expected strong adsorption across different soil types.[1]

Environmental Persistence

The persistence of this compound in the environment is determined by the rates of its degradation through biotic and abiotic processes. While specific half-life data for this compound is limited, the strong adsorption to solids is known to decrease the bioavailability of QACs to microorganisms, potentially increasing their persistence in soil and sediment.

Degradation Pathways

Biotic Degradation

Biodegradation by microorganisms is considered the primary degradation pathway for QACs in the environment. Although specific studies on this compound are scarce, the degradation pathway of the closely related benzalkonium chloride (BAC) provides a plausible model for the environmental breakdown of this compound. The proposed pathway involves a series of enzymatic reactions.[2]

The initial steps are believed to involve the cleavage of the carbon-nitrogen bonds. The biodegradation of BAC is understood to proceed through sequential debenzylation, dealkylation, and demethylation steps. This process yields intermediates such as benzyl chloride, alkyl dimethyl amine, and dimethyl amine, which are then further broken down.[2]

Inferred Biodegradation Pathway for this compound:

Based on the degradation of BAC, the following steps can be inferred for this compound:

-

Debenzylation: The cleavage of one or both benzyl groups from the quaternary nitrogen.

-

Demethylation: The removal of methyl groups.

-

Ring Cleavage: The breakdown of the aromatic benzyl rings.

-

Mineralization: The ultimate conversion of the organic carbon to carbon dioxide, water, and inorganic ions.

Caption: Inferred biotic degradation pathway of this compound.

Abiotic Degradation

Abiotic degradation processes for this compound, such as hydrolysis and photolysis, are generally considered to be of minor importance compared to biodegradation, especially for the fraction of the compound adsorbed to soil and sediment.

-

Hydrolysis: As a quaternary ammonium salt, this compound is stable to hydrolysis under normal environmental pH conditions.

-

Photolysis: While some studies have shown that certain QACs can undergo photolysis in aqueous solutions, this is not expected to be a significant degradation route in the environment, particularly for this compound that has partitioned to sediment and is not exposed to sunlight.

Ecotoxicity

Quaternary ammonium compounds, as a class, are known to be toxic to a wide range of aquatic organisms. Their cationic surfactant properties can disrupt cell membranes. It is noted that this compound is highly toxic to aquatic organisms.[3]

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to evaluate the biodegradability and environmental fate of chemicals.

Ready Biodegradability (OECD 301)

This series of tests (A-F) is designed to assess whether a chemical is readily biodegradable under aerobic conditions in an aqueous medium.[4][5][6] A positive result in an OECD 301 test indicates that the substance is likely to be rapidly and completely degraded in the environment.[4]

General Protocol (as exemplified by OECD 301 B - CO₂ Evolution Test): [7]

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (e.g., this compound) is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The amount of CO₂ evolved from the ultimate aerobic biodegradation of the test substance is measured at regular intervals and is compared to the theoretical maximum amount of CO₂ that can be produced.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches a pass level of >60% of the theoretical CO₂ production within a 10-day window during the 28-day test period.[7]

Caption: Workflow for OECD 301B ready biodegradability test.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[8][9]

General Protocol:

-

Soil Selection: Representative soil types are chosen.

-

Test Substance Application: The test substance, often radiolabelled (e.g., with ¹⁴C), is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions. For anaerobic testing, the soil is flooded and purged with an inert gas.

-

Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved ¹⁴CO₂ and other volatile compounds are trapped and quantified.

-

Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are calculated to determine the half-life (DT₅₀) in soil.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This test assesses the degradation of a chemical in a system simulating a water body with a sediment layer.[10][11][12][13][14]

General Protocol:

-

System Setup: Intact water-sediment cores are collected from two different sites. The test substance (typically ¹⁴C-labelled) is applied to the overlying water.

-

Incubation: The systems are incubated in the dark at a constant temperature. Aerobic conditions are maintained in the overlying water for the aerobic test, while anaerobic conditions are established for the anaerobic test.

-

Sampling: At selected time intervals (up to 100 days), the water and sediment phases are separated and analyzed for the parent compound and its transformation products.[10][11] Volatilized compounds and evolved ¹⁴CO₂ are also measured.

-

Data Analysis: The results are used to determine the degradation rate of the test substance in the total system and its partitioning between water and sediment. The half-lives (DT₅₀) in the water, sediment, and total system are calculated.

Caption: Workflow for OECD 308 aquatic sediment transformation test.

Analytical Methodologies

The analysis of this compound in environmental matrices requires sensitive and selective methods due to the complexity of the samples and the expected low concentrations.

Table 2: Analytical Methods for this compound in Environmental Samples

| Technique | Description |

| Sample Preparation | |

| Solid-Phase Extraction (SPE) | A common technique for extracting and concentrating QACs from aqueous samples. Cation-exchange or reversed-phase sorbents can be used. |

| Liquid-Liquid Extraction (LLE) | Can be used for the extraction of this compound from aqueous samples into an organic solvent, often with the aid of an ion-pairing agent.[1] |

| Soil/Sediment Extraction | Typically involves extraction with an organic solvent or a mixture of solvents, sometimes with the addition of an acid to desorb the cationic this compound from the matrix. |

| Analytical Instrumentation | |

| High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) | The method of choice for the quantification of this compound. Reversed-phase HPLC with an ion-pairing agent or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for separation.[1] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection. |

Conclusion and Future Research

The environmental fate of dibenzyldimethylammonium chloride is predominantly driven by its strong adsorption to soil and sediment, which limits its mobility. While biodegradation is the most probable degradation pathway, specific quantitative data on the rate and extent of this compound degradation in various environmental compartments are lacking. Future research should focus on conducting standardized OECD biodegradation studies (301, 307, and 308) for this compound to generate reliable data on its persistence and degradation kinetics. Such studies would provide the necessary information for a comprehensive environmental risk assessment and inform the development of strategies to mitigate any potential environmental impact. The use of advanced analytical techniques, such as high-resolution mass spectrometry, could further aid in the identification of novel degradation products and the elucidation of detailed degradation pathways.

References

- 1. Dibenzyldimethylammonium chloride | 100-94-7 | Benchchem [benchchem.com]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. molwiki.com [molwiki.com]

- 4. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. Test No. 307 : Aerobic and anaerobic transformation in Soil PDF [en.zlibrary.to]

- 10. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 11. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 12. fera.co.uk [fera.co.uk]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to N,N'-Dibenzylethylenediamine Diacetate (DBEDC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzylethylenediamine diacetate (DBEDC), a versatile organic compound, holds significant importance in various scientific and industrial sectors, most notably in pharmaceutical development. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis methodologies, and key applications. The document details experimental protocols for its synthesis and its use in formulations. Furthermore, it explores the compound's potential therapeutic roles by examining its interaction with biological pathways, such as those involved in Hepatitis C virus (HCV) replication and cholesterol biosynthesis. All quantitative data is presented in structured tables for clarity, and complex processes are visualized through detailed diagrams.

Chemical Identifiers and Physicochemical Properties

N,N'-Dibenzylethylenediamine diacetate, commonly referred to as this compound or Benzathine Diacetate, is a diamine salt. Its unique chemical structure contributes to its utility as a stabilizing agent and a chemical intermediate.

Chemical Identifiers

The primary chemical identifiers for this compound are crucial for its unambiguous identification in research and regulatory documentation.

| Identifier | Value | Cite |

| CAS Number | 122-75-8 | |

| Molecular Formula | C₂₀H₂₈N₂O₄ | [1] |

| Molecular Weight | 360.45 g/mol | [2] |

| IUPAC Name | N,N'-dibenzylethane-1,2-diamine;diacetate | |

| Synonyms | DBED diacetate, Benzathine diacetate, 1,2-Di(benzylamino)ethane diacetate | [3] |

| InChI Key | MTRNNCLQPVCDLF-UHFFFAOYSA-N | |

| SMILES | CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, formulation, and application.

| Property | Value | Cite |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 116-120 °C | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol and acetone. | [3] |

| pH (50 g/L in H₂O at 20 °C) | 5.0 - 6.0 | [4] |

| Storage Conditions | Store in a cool, dry place away from direct sunlight in a tightly sealed container. | [3] |

Synthesis of N,N'-Dibenzylethylenediamine Diacetate

The synthesis of this compound can be achieved through a multi-step process involving the condensation of benzaldehyde with ethylenediamine, followed by reduction and subsequent salt formation with acetic acid.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis workflow of this compound from benzaldehyde and ethylenediamine.

Experimental Protocol for Synthesis

A representative experimental protocol for the synthesis of this compound is detailed below, based on established chemical literature.[5][6][7][8]

Step 1: Synthesis of N,N'-dibenzylidene ethylenediamine

-

In a reaction flask, dissolve benzaldehyde in an appropriate alcohol solvent (e.g., ethanol).

-

While stirring and maintaining the temperature between 30-60 °C, slowly add ethylenediamine. The molar ratio of benzaldehyde to ethylenediamine should be approximately 2:1.

-

After the addition is complete, continue the reaction for 1-1.5 hours at 40-60 °C.

-

Cool the reaction mixture to approximately 10 °C to allow the Schiff base (N,N'-dibenzylidene ethylenediamine) to precipitate.

-

Filter the solid product and wash with a small amount of cold solvent.

Step 2: Synthesis of N,N'-Dibenzylethylenediamine

-

Dissolve the synthesized N,N'-dibenzylidene ethylenediamine in a suitable solvent such as ethyl acetate.

-

Transfer the solution to a hydrogenation reactor.

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide.

-

Conduct the hydrogenation under a hydrogen pressure of approximately 0.5 MPa and a temperature of around 100 °C.

-

Monitor the reaction until the theoretical amount of hydrogen is consumed.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst. The resulting solution contains N,N'-Dibenzylethylenediamine.

Step 3: Formation of N,N'-Dibenzylethylenediamine Diacetate

-

To the solution of N,N'-Dibenzylethylenediamine, slowly add glacial acetic acid with stirring. The reaction is typically carried out at an elevated temperature (e.g., 80 °C).

-

After the addition of acetic acid, continue stirring for approximately 1-4 hours.

-

Cool the reaction mixture to around 5 °C to induce crystallization of the diacetate salt.

-

Filter the crystalline product, wash with a cold solvent, and dry under vacuum to obtain N,N'-Dibenzylethylenediamine diacetate.

Applications in Drug Development

This compound is a key excipient in the pharmaceutical industry, primarily used to form stable, long-acting parenteral formulations of antibiotics.[9] Its potential as a therapeutic agent itself is also an area of active research.[1][10]

Stabilizing Agent in Long-Acting Penicillin Formulations

This compound is the diamine component of Benzathine Penicillin G, a long-acting injectable antibiotic. The low aqueous solubility of the resulting salt allows for the slow release of penicillin G from the intramuscular injection site, maintaining therapeutic concentrations over a prolonged period.

Experimental Protocol: Preparation of a Benzathine Penicillin G Suspension (Illustrative)

-

A sterile aqueous solution of potassium penicillin G is prepared.

-

A sterile aqueous solution of N,N'-dibenzylethylenediamine diacetate is prepared.

-

Under aseptic conditions, the two solutions are mixed. The sparingly soluble benzathine penicillin G precipitates.

-

The precipitate is collected, washed with sterile water for injection, and then suspended in a suitable sterile vehicle for injection, which may contain suspending agents and preservatives.

-

The final suspension is homogenized to ensure a uniform particle size and then filled into sterile vials or pre-filled syringes.

Potential as a Hepatitis C Virus (HCV) Inhibitor

Research has indicated that N,N'-dibenzylethylenediamine and its derivatives are being investigated as potential inhibitors of the Hepatitis C virus.[1] The proposed mechanism of action for many HCV inhibitors involves targeting viral proteins essential for replication, such as the NS5B RNA-dependent RNA polymerase.[11][12][13][14][15]

Hypothesized Signaling Pathway Interaction for HCV Inhibition

Caption: Potential inhibition of HCV replication by a this compound derivative targeting the NS5B polymerase.

Potential as a Cholesterol Biosynthesis Inhibitor

Derivatives of N,N'-dibenzylethylenediamine have also been explored for their ability to inhibit cholesterol biosynthesis.[1][10] This pathway is a critical target for managing hypercholesterolemia. The key regulatory step in cholesterol biosynthesis is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. Another important regulatory point is the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which controls the transcription of genes involved in cholesterol synthesis.[16][17][18][19][20]

Cholesterol Biosynthesis and SREBP Pathway

References

- 1. N,N'-Dibenzyl ethylenediamine diacetate | 122-75-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. N,N-Dibenzylethylenediamine diacetate CAS 122-75-8 | 814050 [merckmillipore.com]

- 5. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 6. AT404939B - Process for the preparation of n,n'- dibenzylethylenediamine diacetate - Google Patents [patents.google.com]

- 7. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 8. CN101774927A - Preparation methods of dibenzyl ethylenediamine and acetate thereof - Google Patents [patents.google.com]

- 9. EP3261615A1 - Penicillin retard composition for intramuscular injection - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 12. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 13. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. SREBP | Transcription Factors | Tocris Bioscience [tocris.com]

- 17. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cholesterol - Wikipedia [en.wikipedia.org]

- 20. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DBEDC in Agriculture

A Review of Literature for Researchers, Scientists, and Drug Development Professionals

Introduction: DBEDC, or dodecylbenzenesulfonic acid bisethylenediamine copper salt (II), is a chemical compound utilized in agriculture as a fungicide and insecticide. First registered in Japan in 1969, this contact pesticide has been formulated as a wettable powder, emulsifiable concentrate, and liquid for use on a variety of crops, including cereals, vegetables, ornamentals, and turf. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, efficacy, and application protocols, with a particular emphasis on quantitative data and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate and behavior.

| Property | Value | Reference |

| Appearance | Vivid blue-purple paste | [1] |

| Odor | Odorless | [1] |

| CAS Number | 61607-82-7 | [1] |

| Molecular Formula | C40H74CuN4O6S2 | [1] |

| Molecular Weight | 834.7 g/mol | [1] |

| Melting Point | Decomposes above 207°C | [1] |

| Boiling Point | Decomposes above 207°C | [1] |

| Vapor Pressure | 5.2×10⁻⁵⁷ to 3.2×10⁻⁹ Pa (25°C) | [1] |

| Density | 1.1 g/cm³ (20°C) | [1] |

| Water Solubility | 1.53×10⁶ µg/L (25°C) | [1] |

| Soil Adsorption Coefficient (Koc) | 1,230 (sandy soil, 25°C) | [1] |

| Hydrolysis | Stable for 5 days (50°C; pH 4, 7, 9) | [1] |

| pKa | 6.32 (20°C) | [1] |

Mechanism of Action

This compound exhibits a dual mode of action as both a fungicide and an insecticide.[1]

Fungicidal Action: The primary mechanism of fungicidal activity involves the copper complex. It is believed that this compound adsorbs to the spores and hyphae of fungi. The copper ions then react with sulfhydryl (SH) groups in enzymes, leading to their inhibition.[1] This disruption of critical enzyme function interferes with the pathogen's metabolic processes, particularly the oxidation-reduction system, ultimately resulting in cell death.[1]

Insecticidal Action: As an insecticide, this compound acts through a physical mechanism. When sprayed directly onto insects, the formulation is thought to block their spiracles, the external openings of the respiratory system.[1] This physical obstruction prevents gas exchange, leading to death by suffocation.[1]

References

Methodological & Application

Application Notes and Protocols for the Control of Strawberry Powd-ery Mildew (Podosphaera aphanis)

Disclaimer: The following information is intended for research, scientific, and drug development professionals. All applications of fungicides should be in accordance with local regulations and product labels.

Initial investigations into the efficacy of Dibutyldithiocarbamate (DBEDC) for the control of strawberry powdery mildew, caused by the obligate biotrophic fungus Podosphaera aphanis, have revealed limited effectiveness. This document summarizes the available data on this compound and provides detailed application notes and protocols for more effective, commonly used fungicidal agents.

Assessment of Dibutyldithiocarbamate (this compound) Efficacy

A study evaluating 36 different fungicides for the control of strawberry powdery mildew found this compound to be among the less effective compounds. The research indicated that while most of the tested fungicides resulted in abnormal morphological changes in the conidiophores and conidial cells of P. aphanis, this compound was noted as being less effective in this regard. This suggests a limited impact on the pathogen's reproductive structures. Further research is required to determine if different formulations or application strategies could enhance the efficacy of this compound.

Recommended Fungicides for Strawberry Powdery Mildew Control

Several other fungicides have demonstrated significant efficacy in controlling strawberry powdery mildew. The selection of a suitable fungicide should be based on an integrated pest management (IPM) strategy that includes monitoring, cultural practices, and the rotation of fungicides with different modes of action to prevent the development of resistance.

The following tables summarize the efficacy of various fungicides against strawberry powdery mildew based on published research.

Table 1: Efficacy of Selected Fungicides on Strawberry Powdery Mildew

| Active Ingredient | FRAC Group | Trade Name (Example) | Application Rate | Efficacy (% Disease Incidence/Reduction) | Reference |

| Quinoxyfen | 13 | Quintec | 0.312 ml/L | 41.5% average disease incidence[1][2] | Palmer et al. (2021)[1][2] |

| Myclobutanil | 3 | Rally | 0.187 g/L | 39.8% average disease incidence[1][2] | Palmer et al. (2021)[1][2] |

| Potassium Bicarbonate | Not Classified | Kaligreen, MilStop[3][4] | 2.5 - 5 lb/A | Eradicant activity, kills spores and hyphae on contact[5] | Various[3][4][5] |

| Cyflufenamid | U6 | Torino | 0.265 ml/L | 19.3% average disease incidence[1][2] | Palmer et al. (2021)[1][2] |

| Trifloxystrobin | 11 | Flint | 0.15 g/L | 19.8% average disease incidence[1][2] | Palmer et al. (2021)[1][2] |

| Fluopyram + Trifloxystrobin | 7 + 11 | Luna Sensation | 0.312 ml/L | 3.5% average disease incidence[1][2] | Palmer et al. (2021)[1][2] |

| Penthiopyrad | 7 | Fontelis | 1.25 ml/L | 51.4% average disease incidence[1][2] | Palmer et al. (2021)[1][2] |

Table 2: Application Timing and Frequency for Selected Fungicides

| Active Ingredient | Application Timing | Application Interval |

| Quinoxyfen | Protective | 14-21 days |

| Myclobutanil | Protective and Curative[6] | 10-14 days[6] |

| Potassium Bicarbonate | Eradicant (at first sign of disease)[5] | 7-14 days |

| Cyflufenamid | Protective | 7-14 days |

| Trifloxystrobin | Protective | 7-14 days |

| Fluopyram + Trifloxystrobin | Protective | 7-14 days |

| Penthiopyrad | Protective | 7-14 days |

Experimental Protocols

Protocol for In Vitro Fungicide Sensitivity Assay

This protocol is adapted from methodologies used to assess the sensitivity of Podosphaera aphanis to various fungicides.

Objective: To determine the in vitro efficacy of a test compound against P. aphanis.

Materials:

-

Healthy, young, fully expanded strawberry leaves (e.g., cultivar 'Monterey')[1][2]

-

Actively sporulating cultures of P. aphanis

-

Test compound (e.g., this compound) and other fungicides for comparison

-

Sterile distilled water

-

Wetting agent (e.g., Tween 20)

-

Petri dishes with water agar (1.5%)

-

Microscope slides and coverslips

-

Incubator or growth chamber (20-25°C, 16h photoperiod)[1][2]

Procedure:

-

Preparation of Fungal Inoculum: Collect conidia from sporulating colonies on infected strawberry leaves by gently brushing them into a sterile container.

-

Preparation of Fungicide Solutions: Prepare a stock solution of the test compound in a suitable solvent and dilute with sterile distilled water to achieve the desired test concentrations. Include a wetting agent if necessary.

-

Leaf Disc Preparation: Cut discs (e.g., 1.5 cm diameter) from healthy strawberry leaves.

-

Fungicide Treatment: Dip the leaf discs in the respective fungicide solutions for a standardized time (e.g., 10 seconds). Air dry the leaf discs in a laminar flow hood. A control group should be dipped in sterile distilled water with the same concentration of solvent and wetting agent.

-

Inoculation: Place the treated leaf discs, abaxial side up, on the surface of water agar in Petri dishes. Inoculate each leaf disc with a standardized amount of P. aphanis conidia.

-

Incubation: Incubate the Petri dishes at 20-25°C with a 16-hour photoperiod for 10-14 days.[1][2]

-

Assessment: After the incubation period, assess the disease incidence and severity on each leaf disc. This can be done visually or with the aid of a microscope. Efficacy is calculated as the percentage reduction in disease severity compared to the control.

Protocol for In Vivo (Greenhouse) Fungicide Efficacy Trial

Objective: To evaluate the efficacy of a test compound in controlling strawberry powdery mildew on whole plants.

Materials:

-

Potted strawberry plants of a susceptible cultivar

-

Actively sporulating cultures of P. aphanis

-

Test compound and standard fungicide

-

Spraying equipment

-

Greenhouse with controlled environment

Procedure:

-

Plant Propagation and Maintenance: Grow strawberry plants in a greenhouse until they have several fully expanded leaves.

-

Fungicide Application: Prepare spray solutions of the test compound and a standard fungicide at the desired concentrations. Spray the plants to the point of runoff, ensuring thorough coverage of all leaf surfaces. A control group should be sprayed with water and any solvent/adjuvant used.

-

Inoculation: 24 hours after fungicide application, inoculate the plants with a suspension of P. aphanis conidia in sterile water.

-

Incubation: Maintain the plants in a greenhouse with conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).

-

Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess the disease severity on a representative sample of leaves from each plant. Disease severity can be rated on a scale of 0-100% of the leaf area covered with mycelium.

-

Data Analysis: Calculate the mean disease severity for each treatment group and compare it to the control to determine the percent disease control.

Visualizations

Strawberry Powdery Mildew Fungicide Screening Workflow

Caption: Workflow for in vitro screening of fungicides against strawberry powdery mildew.

Simplified Strawberry Defense Signaling Pathway Against Powdery Mildew

Caption: Key defense signaling pathways in strawberry against powdery mildew.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Strawberry (Fragaria spp.)-Powdery Mildew | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 4. Biopesticides for Managing Diseases of Strawberries Organically | Cornell Vegetables [vegetables.cornell.edu]

- 5. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]

- 6. bannersales360.com [bannersales360.com]

Application Notes and Protocols for Gray Mold (Botrytis cinerea) Control: An Overview of Established Fungicides

Initial Research Findings on DBEDC

Following a comprehensive review of scientific literature and chemical databases, there is currently no evidence to support the use of N,N'-Dibenzylethylenediamine diacetate (this compound) as a fungicide for the control of gray mold (Botrytis cinerea) . This compound, also known as Benzathine diacetate, is primarily documented for its applications in pharmaceutical synthesis, particularly as a component of certain penicillin formulations. Searches for its use in agricultural settings, specifically for fungal disease management, did not yield any recommended dosages, application protocols, or efficacy data against Botrytis cinerea.

Therefore, these application notes will focus on established and effective fungicides commonly used in research and commercial settings for the management of gray mold.

Established Fungicides for Gray Mold Control

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, is a significant pathogen affecting a wide range of crops worldwide.[1][2][3] Effective management of this disease relies on a combination of cultural practices and the application of fungicides. Several classes of fungicides have demonstrated efficacy against B. cinerea.

Data on Fungicide Efficacy

The following table summarizes data on the efficacy of various fungicides against gray mold from different studies. It is important to note that efficacy can be influenced by factors such as application timing, disease pressure, and the development of fungicide resistance.

| Fungicide (Active Ingredient) | FRAC Group | Efficacy Against Botrytis cinerea | Reference Crop(s) | Source(s) |

| Fenhexamid | 17 | Good to Excellent | Strawberry, Raspberry | [2] |

| Cyprodinil + Fludioxonil (Switch) | 9 + 12 | Excellent | Strawberry | [2] |

| Pyraclostrobin + Boscalid (Pristine) | 11 + 7 | Excellent | Strawberry | [2] |

| Pyrimethanil | 9 | Good | Strawberry | [1] |

| Boscalid | 7 | Moderate to Good (Resistance can be an issue) | Strawberry | [1][4] |

| Iprodione (Rovral) | 2 | Good (Resistance is widespread) | Strawberry, Raspberry | [2] |

| Captan | M4 | Good (Protectant) | Strawberry, Grapes, etc. | [3] |

| Thiram | M3 | Good (Protectant) | Strawberry | [2][3] |

Note: FRAC (Fungicide Resistance Action Committee) groups indicate the mode of action. To mitigate the development of resistance, it is crucial to rotate fungicides from different FRAC groups.[3][4]

Experimental Protocols for Fungicide Efficacy Testing

The following are generalized protocols for evaluating the efficacy of fungicides against Botrytis cinerea. These protocols should be adapted based on the specific crop, experimental conditions, and objectives.

In Vitro Mycelial Growth Inhibition Assay

This experiment determines the direct effect of a fungicide on the growth of B. cinerea in a laboratory setting.

Materials:

-

Pure culture of Botrytis cinerea

-

Potato Dextrose Agar (PDA)

-

Fungicide to be tested (technical grade or formulated product)

-

Sterile petri dishes (90 mm)

-

Sterile distilled water

-

Ethanol (for dissolving some fungicides)

-

Micropipettes

-

Incubator

Protocol:

-

Prepare Fungicide Stock Solutions: Dissolve the fungicide in sterile distilled water or a suitable solvent to create a high-concentration stock solution.